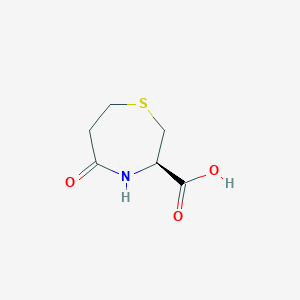
(R)-5-Oxo-1,4-thiazepane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5-Oxo-1,4-thiazepane-3-carboxylic acid is a heterocyclic compound containing a thiazepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Oxo-1,4-thiazepane-3-carboxylic acid typically involves the formation of the thiazepane ring followed by the introduction of the carboxylic acid and oxo groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a thiocarbonyl compound can lead to the formation of the thiazepane ring. Subsequent oxidation and carboxylation steps are then employed to introduce the oxo and carboxylic acid functionalities.
Industrial Production Methods
Industrial production of ®-5-Oxo-1,4-thiazepane-3-carboxylic acid may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.
化学反应分析
Types of Reactions
®-5-Oxo-1,4-thiazepane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functionalities.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.
科学研究应用
®-5-Oxo-1,4-thiazepane-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism by which ®-5-Oxo-1,4-thiazepane-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context in which the compound is used, such as in medicinal chemistry or industrial applications.
相似化合物的比较
Similar Compounds
Thiazepane derivatives: Compounds with similar thiazepane rings but different functional groups.
Carboxylic acids: Compounds with similar carboxylic acid functionalities but different ring structures.
Oxo compounds: Compounds with similar oxo groups but different overall structures.
Uniqueness
®-5-Oxo-1,4-thiazepane-3-carboxylic acid is unique due to the combination of its thiazepane ring, oxo group, and carboxylic acid functionality. This combination imparts specific chemical and biological properties that are not found in other compounds with only one or two of these features.
属性
IUPAC Name |
(3R)-5-oxo-1,4-thiazepane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c8-5-1-2-11-3-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICTZUFURQRLDW-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC[C@H](NC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
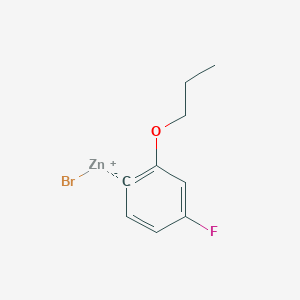
![2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid](/img/structure/B14889987.png)
![4-{4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]phenyl}-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14889990.png)
![Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime](/img/structure/B14889993.png)
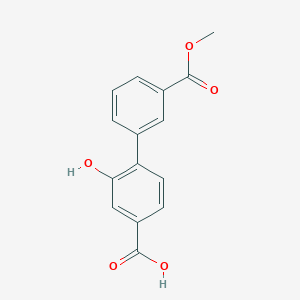
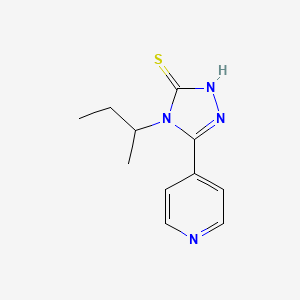

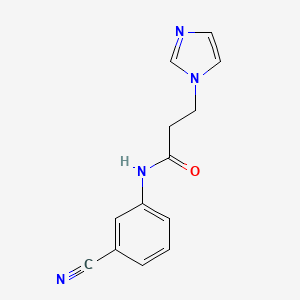

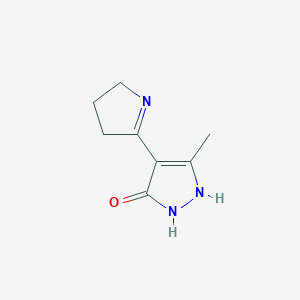
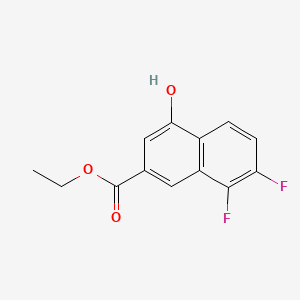

![2-Cyclohexyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-ol](/img/structure/B14890052.png)
![Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-](/img/structure/B14890062.png)
